molecular formula C14H24ClNO B1681240 Tapentadol CAS No. 175591-23-8

Tapentadol

Cat. No.: B1681240
CAS No.: 175591-23-8
M. Wt: 257.80 g/mol
InChI Key: ZELFLGGRLLOERW-XCBLFTOQSA-N

Description

Tapentadol is a centrally acting opioid analgesic belonging to the benzenoid class. It is primarily used for the management of moderate to severe pain. This compound has a dual mechanism of action, functioning both as an agonist of the μ-opioid receptor and as a norepinephrine reuptake inhibitor. This unique combination allows it to provide effective pain relief with a potentially lower risk of side effects compared to other opioids .

Scientific Research Applications

Tapentadol has a wide range of applications in scientific research:

    Chemistry: It is studied for its unique dual mechanism of action and its potential to serve as a template for designing new analgesic compounds.

    Biology: Research focuses on its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: this compound is extensively researched for its efficacy in pain management, particularly in conditions like neuropathic pain and chronic musculoskeletal pain.

    Industry: The compound is used in the development of new pain relief medications and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tapentadol involves several key steps:

    Formation of the Intermediate: The process begins with the reaction of 3-bromoanisole with magnesium to form a Grignard reagent. This intermediate is then reacted with 3-chloropropanol to yield 3-(3-methoxyphenyl)propan-1-ol.

    Cyclization: The intermediate undergoes cyclization in the presence of a strong acid to form 3-(3-methoxyphenyl)tetrahydrofuran.

    Reduction and Demethylation: The tetrahydrofuran derivative is reduced using lithium aluminum hydride, followed by demethylation using boron tribromide to yield 3-(3-hydroxyphenyl)tetrahydrofuran.

    Final Steps: The final steps involve the reaction of the tetrahydrofuran derivative with dimethylamine and subsequent reduction to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the ketone group to form secondary alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

Mechanism of Action

Tapentadol is often compared to other analgesics such as tramadol and oxycodone:

Comparison with Similar Compounds

  • Tramadol
  • Oxycodone
  • Morphine
  • Hydrocodone

Tapentadol’s unique dual mechanism of action and its balanced efficacy and safety profile make it a valuable option in pain management.

Properties

CAS No.

175591-23-8

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1

InChI Key

ZELFLGGRLLOERW-XCBLFTOQSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Appearance

Solid powder

melting_point

202-205

175591-23-8

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In water, 1161 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol
Nucynta
tapentadol
tapentadol hydrochloride

vapor_pressure

1.119X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The steps are: add 3-(3-methoxy-phenyl)-N,N,2-trimethyl pentylamine into a reaction flask, add hydroiodic acid, and perform heating and reflux for 5 hours; detect the reaction process by TLC; after that, cool the resultant to the room temperature, pour it to an alkaline solution to make the pH become 9, perform extraction by ethyl acetate and rinse by water; recycle the solvent by drying and decompression to obtain a light yellow liquid, 3-(3-hydroxy-phenyl)-N,N,2-trimethyl pentylamine; and separate the mother solution by a separator, form the salt by the acidification of hydrochloric acid to obtain tapentadol hydrochloride. HPLC: 99.56%, ee %>99.5%.
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Synthesis routes and methods II

Procedure details

To a stirred solution of [1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester (9 g, 0.02 mol) and methanol (27 ml), a solution of sodium hydroxide (4 g, 0.10 mol) and water (18 ml) was added at 20-25° C. and mixture was stirred at 28-35° C. for 20 hours. Reaction mixture was further stirred at 45-50° C. for 6 hours and solvent was distilled off. Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature and washed with isopropyl ether (2×10 ml). Aqueous layer was separated and aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C. reaction mixture was saturated with sodium chloride and extracted with ethyl acetate (2×50 ml). All ethyl acetate extracts were combined, washed with water, dried and solvent was distilled off to give 4.24 g of title compound.
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[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
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4 g
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18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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